1-(1,3-Thiazol-2-yl)piperazin-2-one; trifluoroacetic acid

描述

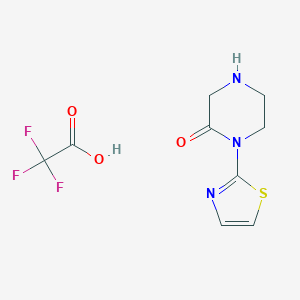

1-(1,3-Thiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core (a six-membered ring with two nitrogen atoms and a ketone group) linked to a 1,3-thiazole moiety (a five-membered aromatic ring containing sulfur and nitrogen). The trifluoroacetic acid (TFA) component likely acts as a counterion or catalyst in its synthesis or purification .

属性

IUPAC Name |

1-(1,3-thiazol-2-yl)piperazin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS.C2HF3O2/c11-6-5-8-1-3-10(6)7-9-2-4-12-7;3-2(4,5)1(6)7/h2,4,8H,1,3,5H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKUSRZIHVSFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=NC=CS2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-2-yl)piperazin-2-one typically involves multi-step procedures. One common method includes the reaction of 2-chlorothiazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene, followed by purification steps involving extraction and recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

1-(1,3-Thiazol-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.

科学研究应用

Biological Activities

Anticonvulsant Properties

Research has shown that compounds containing thiazole and piperazine moieties exhibit promising anticonvulsant activities. For instance, studies have indicated that derivatives of thiazole can significantly reduce seizure activity in animal models. The specific structure of 1-(1,3-Thiazol-2-yl)piperazin-2-one allows it to interact with neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors, which are crucial in managing seizure disorders .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties as well. Thiazole derivatives have shown effectiveness against various bacterial strains, including resistant strains of Plasmodium falciparum, the causative agent of malaria. The trifluoroacetic acid salt form enhances solubility and bioavailability, making it a suitable candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the efficacy of 1-(1,3-Thiazol-2-yl)piperazin-2-one; trifluoroacetic acid in various biological assays:

- Anticonvulsant Activity : In a study evaluating thiazole-based compounds, several analogues demonstrated significant anticonvulsant effects with median effective doses lower than standard medications like ethosuximide. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the thiazole ring enhance anticonvulsant properties .

- Antimicrobial Efficacy : A series of experiments tested this compound against different bacterial strains using disc diffusion methods. Results indicated that it exhibited notable antibacterial activity comparable to established antibiotics .

作用机制

The mechanism of action of 1-(1,3-Thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects .

相似化合物的比较

Key Structural Features :

- Piperazin-2-one : Provides a rigid scaffold with hydrogen-bonding capabilities due to the ketone and secondary amine groups.

- TFA : Enhances solubility in polar solvents and stabilizes the compound via ionic interactions .

TFA is commonly used to remove protecting groups (e.g., tert-butoxycarbonyl, Boc) during synthesis .

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Observations :

- TFA Role : In all TFA-associated compounds, TFA improves solubility in organic solvents and stabilizes ionic intermediates during synthesis .

Physicochemical Properties

- Acidity: TFA (pKa ~0.23) significantly lowers the pH of solutions, aiding in protonation of basic nitrogen atoms in piperazinone derivatives .

- Solubility: The target compound is likely soluble in polar aprotic solvents (e.g., DCM, DMF) due to TFA’s ionic interactions, whereas non-TFA analogues (e.g., 2-(1,3-thiazol-2-yl)acetic acid) exhibit lower solubility .

- Thermal Stability: Piperazinone derivatives generally exhibit moderate thermal stability (decomposition >150°C), though data specific to the target compound is unavailable .

生物活性

1-(1,3-Thiazol-2-yl)piperazin-2-one; trifluoroacetic acid (TFATA) is a compound that combines the thiazole and piperazine moieties, both of which are known for their significant biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in the treatment of neurological disorders and infectious diseases. The trifluoroacetic acid salt form enhances solubility and stability, making it suitable for various chemical and biological applications.

Chemical Structure

The structure of 1-(1,3-Thiazol-2-yl)piperazin-2-one can be represented as follows:

This structure integrates a thiazole ring substituted at the 2-position with a piperazinone moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticonvulsant Properties : Compounds containing thiazole and piperazine moieties have shown promise as anticonvulsants. Studies suggest that derivatives can modulate neurotransmission pathways, potentially influencing seizure activity.

- Antimicrobial Activity : The compound has been linked to antimicrobial properties, particularly against resistant strains of Plasmodium falciparum, indicating potential applications in treating malaria .

- Enzyme Interaction : Interaction studies reveal that 1-(1,3-Thiazol-2-yl)piperazin-2-one can influence specific enzymes and receptors involved in neurotransmission, such as GABA receptors, enhancing its therapeutic potential against neurological disorders.

Anticonvulsant Activity

A study focused on the anticonvulsant effects of thiazole derivatives demonstrated that certain compounds exhibited effective doses in animal models. For instance, derivatives showed significant reductions in seizure frequency compared to control groups.

Antimicrobial Efficacy

In vitro assays revealed that 1-(1,3-Thiazol-2-yl)piperazin-2-one displayed notable activity against drug-resistant strains of Plasmodium falciparum. The compound's EC50 was found to be 102 nM against chloroquine-resistant strains, showcasing its potential as a lead compound for antimalarial drug development .

Interaction with Neurotransmitter Receptors

Research indicated that similar compounds could modulate GABA receptor activity. The ability to interact with these receptors suggests a mechanism through which 1-(1,3-Thiazol-2-yl)piperazin-2-one may exert its anticonvulsant effects. In particular, studies have shown that modifications to the piperazine ring can enhance binding affinities to these receptors .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(1H-indol-5-ylmethyl)-n-(1,3-thiazol-2-yl)piperazine | Structure | Exhibits unique anti-cancer properties due to indole substitution. |

| 4-(quinolin-3-ylmethyl)-n-(1,3-thiazol-2-yl)piperazine | Structure | Known for its antimicrobial activity against resistant strains. |

| 1-(4-chlorothiophen-2-yl)ethanone | Structure | Demonstrates different reactivity patterns due to thiophene substitution. |

常见问题

Basic: What are the common synthetic routes for preparing 1-(1,3-thiazol-2-yl)piperazin-2-one and its trifluoroacetic acid salt?

Methodological Answer:

The synthesis typically involves coupling thiazole-containing intermediates with piperazine derivatives. For example:

- Step 1: React 2-aminothiazole with a piperazine precursor (e.g., 1-boc-piperazine) under reflux conditions in ethanol or dichloromethane (DCM) with a base like potassium carbonate .

- Step 2: Deprotection using trifluoroacetic acid (TFA) to yield the TFA salt. This step often involves stirring in TFA/DCM followed by purification via column chromatography .

- Alternative Route: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-thiazole-piperazine hybrids, as demonstrated in analogous systems using H2O/DCM solvents and CuSO4·5H2O as a catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。